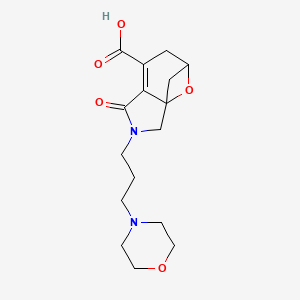

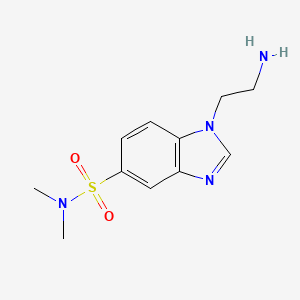

![molecular formula C14H22N4O3 B1392685 Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1242994-98-4](/img/structure/B1392685.png)

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate

Übersicht

Beschreibung

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate (EAB) is a chemical compound that has been used for a variety of purposes, including as a reagent for organic synthesis and as a drug for laboratory experiments. EAB is an important research tool in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Genotoxicity and Molecular Genetic Data

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate, as a compound, shares structural similarities with ethylating agents like 1-Ethyl-1-nitrosourea (ENU). ENU is known for its genotoxicity, as it induces mutations across various species and is a potent mutagen in mouse germ cells. The compound has a dual action of ethylation and carbamoylation, significantly affecting the DNA's oxygen positions, such as the O6 position of guanine and the O4 position of thymine. The genotoxic effects are mainly due to these ethylation interactions at the nucleophilic sites of cellular constituents (Shibuya & Morimoto, 1993).

Relevance in Plant Biology

Ethylene, a crucial plant hormone, and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), exhibit significant roles in plant biology. ACC, in particular, is not just a precursor but plays multiple roles, including its conjugation to various derivatives, metabolism by bacteria favoring plant growth, and functioning as a signal itself, independently from ethylene. These functions demonstrate the compound's critical involvement in plant growth and stress response mechanisms (Van de Poel & Van Der Straeten, 2014).

Preservative Safety and Clinical Applications

The study of sodium benzoate, a preservative structurally related to the amino benzoyl compounds, reveals its multifaceted applications and safety concerns. While extremely useful in food and beverage preservation, its interaction with ascorbic acid raises concerns due to the formation of the carcinogen benzene. Despite these safety concerns, sodium benzoate has therapeutic applications in treating urea cycle disorders and potential benefits in managing multiple sclerosis, schizophrenia, and certain neurodegenerative diseases. However, its safety profile suggests caution, especially considering its potential to disrupt neurotransmission and cognitive functioning (Piper & Piper, 2017).

Synthesis and Transformations in Drug Research

The structural complexity of the compound hints at its relevance in synthetic and medicinal chemistry. For instance, metathesis reactions in the synthesis and transformations of functionalized β-Amino acid derivatives highlight the importance of such compounds in drug research. This involves various synthesis methods like ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), pointing towards a significant impact in drug discovery and development (Kiss, Kardos, Vass, & Fülöp, 2018).

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-[2-(ethylcarbamoylamino)ethylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-3-16-14(20)18-8-7-17-12-6-5-10(9-11(12)15)13(19)21-4-2/h5-6,9,17H,3-4,7-8,15H2,1-2H3,(H2,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMLLWUUMWJSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCNC1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

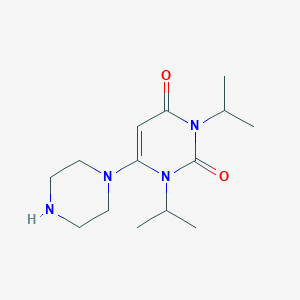

![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)

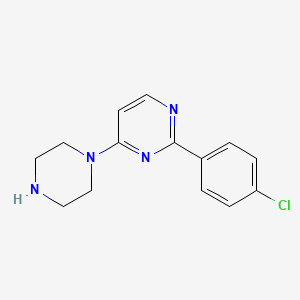

![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)

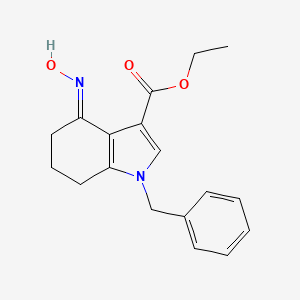

![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392609.png)

![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)

![2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine](/img/structure/B1392615.png)

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)

![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)